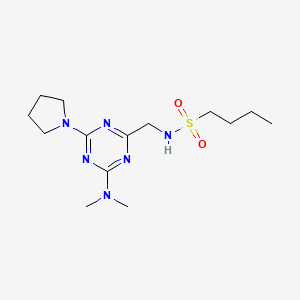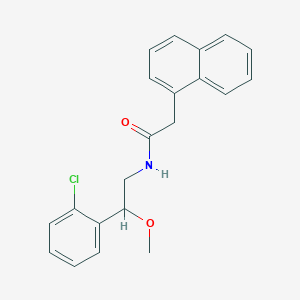
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a complex organic compound that stands out due to its multi-functional groups. It's used predominantly in research and industrial applications, thanks to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis processes. It starts with the formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, which is then subjected to various reactions to introduce the sulfonamide group and the butane side chain. Typical reaction conditions include the use of strong bases and solvents like dimethylformamide.
Industrial Production Methods: In industrial settings, this compound is produced in larger batches using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography and crystallization are employed to ensure product consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: : The compound can undergo nucleophilic substitution due to the presence of the triazine ring.
Oxidation and Reduction: : Certain functional groups within the molecule can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: : The sulfonamide and dimethylamino groups allow for various condensation reactions under suitable conditions.
Oxidizing Agents: : KMnO4, H2O2
Reducing Agents: : LiAlH4, NaBH4
Nucleophiles: : NaOH, KCN
Major Products Formed: Depending on the reaction conditions, major products can include sulfonamide derivatives, triazine-based compounds, and various substituted amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis and for the development of new chemical entities.
Biology: In biological research, it's used for modifying proteins and peptides due to its reactive groups.
Industry: It finds use in the manufacturing of dyes, agrochemicals, and specialty polymers.
Mécanisme D'action
Molecular Targets and Pathways: The compound interacts with various biological targets through its functional groups. The triazine ring is known for its affinity towards enzyme active sites, while the sulfonamide group can interact with amino acid residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
Uniqueness: Compared to these similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide has a unique combination of functional groups that offers enhanced reactivity and specificity, making it particularly valuable in diverse scientific research fields.
There you go—a deep dive into this compound! Any more specifics you'd like to explore?
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O2S/c1-4-5-10-23(21,22)15-11-12-16-13(19(2)3)18-14(17-12)20-8-6-7-9-20/h15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKODXMUZVLZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE](/img/structure/B2866163.png)
![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)
![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride](/img/structure/B2866169.png)

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)


![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)
